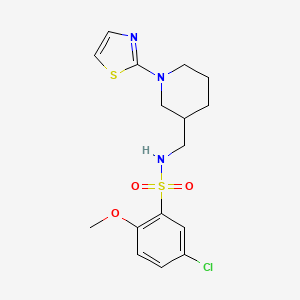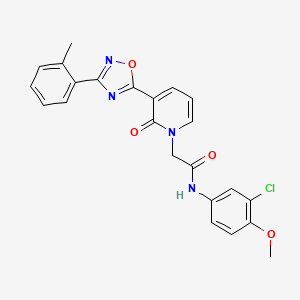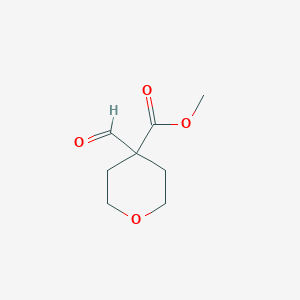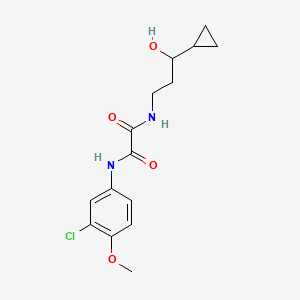![molecular formula C11H16F3NO4 B2653445 2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2248296-37-7](/img/structure/B2653445.png)
2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves fluoridation and hydrolysis processes . For instance, the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid involves a reaction time of 3 hours at a temperature of 80°C . The ratio of 2,2-dimethyl-malonic acid monomethyl ester to SF4 is 1:6, and the amount of CH2Cl2 is less than or equal to 0.5% . The hydrolysis process takes about 30 minutes .Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has an InChI code of 1S/C6H7F3O3/c7-6(8,9)5(12,4(10)11)3-1-2-3/h3,12H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its IUPAC name, InChI code, and other identifiers. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid is a powder with a molecular weight of 184.11 .Wissenschaftliche Forschungsanwendungen
Cyclopropane Fatty Acids in Human Tissues
Research has identified cyclopropane fatty acids (cyclopropane FA) in human adipose tissue and serum, highlighting their presence in mammals and their storage mainly in triacylglycerols. Cyclopropane FA, like cyclopropaneoctanoic acid 2-hexyl, is found in comparable amounts in humans and rats and is influenced by diet restriction (Śledziński et al., 2013).
Environmental Exposure to Perfluorinated Compounds
The study on German blood donors living near a former perfluorooctanoate (PFOA) production plant revealed exposure to various perfluorinated compounds including ADONA, used in fluoropolymer production since 2008. This emphasizes the need for monitoring and managing human exposure to such compounds, which might share properties with the compound (Fromme et al., 2017).
Metabolism and Toxicity Studies
Studies on compounds like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin) have explored their metabolism, including biliary excretion and identification of metabolites in humans. Such research provides a basis for understanding the metabolism and potential toxicity of similarly structured compounds (Tanimura et al., 1986).
Exposure to Plasticizers
Investigation into exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as phthalate replacements, highlights the relevance of monitoring environmental and human exposure to chemical compounds with wide applications. Such studies underscore the importance of assessing exposure levels and potential health impacts of various chemical compounds, including those structurally related to the compound (Silva et al., 2013).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17,6-4-5-6)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOFXIVHZZURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)




![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)



![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

